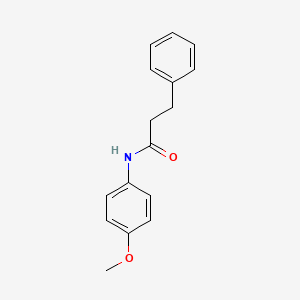
N-(4-甲氧基苯基)-3-苯基丙酰胺
描述
N-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
科学研究应用
N-(4-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
N-(4-methoxyphenyl)-3-phenylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), influencing their activity and expression levels . These interactions suggest that N-(4-methoxyphenyl)-3-phenylpropanamide may have anti-inflammatory properties, as it can modulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Cellular Effects
N-(4-methoxyphenyl)-3-phenylpropanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, thereby reducing inflammation . Additionally, N-(4-methoxyphenyl)-3-phenylpropanamide can impact cellular metabolism by altering the levels of oxidative stress markers such as glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) .
Molecular Mechanism
The molecular mechanism of N-(4-methoxyphenyl)-3-phenylpropanamide involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been found to inhibit the activity of COX-2 and NF-κB, resulting in decreased production of pro-inflammatory cytokines . This inhibition is achieved through direct binding to the active sites of these enzymes, preventing their normal function. Furthermore, N-(4-methoxyphenyl)-3-phenylpropanamide can modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxyphenyl)-3-phenylpropanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to N-(4-methoxyphenyl)-3-phenylpropanamide can lead to sustained anti-inflammatory effects, as evidenced by the continued downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of N-(4-methoxyphenyl)-3-phenylpropanamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been reported . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-(4-methoxyphenyl)-3-phenylpropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of N-(4-methoxyphenyl)-3-phenylpropanamide, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, N-(4-methoxyphenyl)-3-phenylpropanamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution can influence its therapeutic effects and potential toxicity, as certain tissues may be more susceptible to its actions.
Subcellular Localization
The subcellular localization of N-(4-methoxyphenyl)-3-phenylpropanamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of N-(4-methoxyphenyl)-3-phenylpropanamide can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to amidation using ammonia or an amine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-hydroxyphenyl-3-phenylpropanamide.
Reduction: N-(4-methoxyphenyl)-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a shorter carbon chain.
N-(4-methoxyphenyl)benzamide: Similar structure but with a benzamide moiety instead of a propanamide.
N-(4-methoxyphenyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(4-methoxyphenyl)-3-phenylpropanamide is unique due to its specific combination of a methoxyphenyl group and a propanamide moiety, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may enhance its lipophilicity and bioavailability, making it a promising candidate for further research and development.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWZGXJTQCYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302986 | |
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97754-31-9 | |
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)
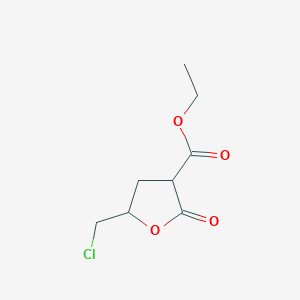
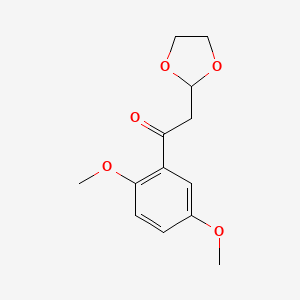
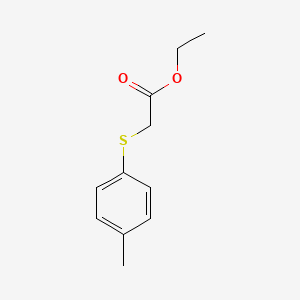
![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)
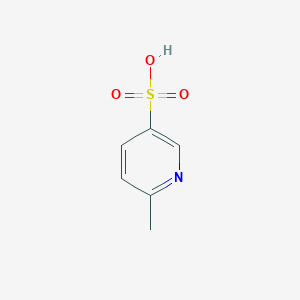
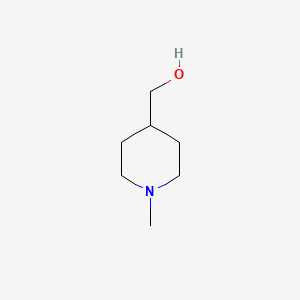
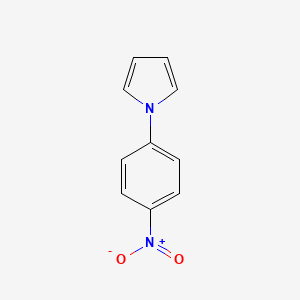
![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

